2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with an appropriate diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For example, as a DNA intercalator, the compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. Additionally, its enzyme inhibition properties are attributed to its ability to bind to the active site of the enzyme, blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-b]pyrazine: The parent compound of the pyrido[2,3-b]pyrazine family.
Uniqueness
2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other similar compounds .
Properties
CAS No. |
179123-10-5 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
2-propan-2-yl-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C10H11N3O/c1-6(2)8-10(14)13-9-7(12-8)4-3-5-11-9/h3-6H,1-2H3,(H,11,13,14) |
InChI Key |
CVPGOWOKJNBKBZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
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